5-Amino-1-(2-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
“5-Amino-1-(2-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-1-(2-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting with a precursor such as o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-chlorophenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but without the methyl group.
5-Amino-1-(2-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the methyl group and the specific arrangement of the benzodiazole and pyrrolone rings may confer unique chemical and biological properties to “5-Amino-1-(2-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one”, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H15ClN4O |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15ClN4O/c1-22-14-9-5-3-7-12(14)21-18(22)16-15(24)10-23(17(16)20)13-8-4-2-6-11(13)19/h2-9,20,24H,10H2,1H3 |
InChI Key |
PRFXOSHVKCVUOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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